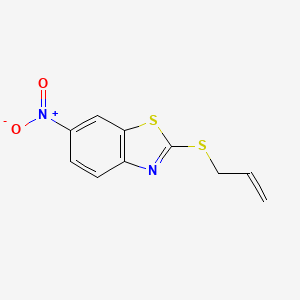

Benzothiazole, 6-nitro-2-(2-propenylthio)-

Description

Benzothiazole, 6-nitro-2-(2-propenylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a nitro group at the 6th position and a propenylthio group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Propriétés

Numéro CAS |

65611-86-1 |

|---|---|

Formule moléculaire |

C10H8N2O2S2 |

Poids moléculaire |

252.3 g/mol |

Nom IUPAC |

6-nitro-2-prop-2-enylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H8N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h2-4,6H,1,5H2 |

Clé InChI |

KDAGVXZEYGDMJX-UHFFFAOYSA-N |

SMILES canonique |

C=CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-nitro-2-(2-propenylthio)-, the synthetic route may involve the following steps:

Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde or ketone in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions.

Thioether Formation:

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Analyse Des Réactions Chimiques

Types of Reactions

Benzothiazole, 6-nitro-2-(2-propenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

Substitution: Alkylating agents, nucleophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Various substituted benzothiazole derivatives

Applications De Recherche Scientifique

Benzothiazole, 6-nitro-2-(2-propenylthio)- has several scientific research applications:

Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents due to its biological activity.

Agriculture: The compound is used as a pesticide and fungicide to protect crops from pests and diseases.

Materials Science: Benzothiazole derivatives are used in the production of dyes, pigments, and fluorescent materials.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mécanisme D'action

The mechanism of action of Benzothiazole, 6-nitro-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

Reactive Oxygen Species (ROS) Generation: The compound induces the production of ROS, which can cause oxidative damage to cellular components.

Comparaison Avec Des Composés Similaires

Conclusion

Benzothiazole, 6-nitro-2-(2-propenylthio)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.